Optical Rotation Differentiates Cleroindicin D from Cleroindicin F
Synthetic (−)-cleroindicin D (5) exhibits a specific optical rotation of [α]D = −38.0° (c = 0.5, CHCl₃), while synthetic (+)-cleroindicin F (7) displays a positive rotation [α]D = +27.5° (c = 0.1, CHCl₃) [1]. Natural cleroindicin F was found to be nearly racemic and prone to base-catalyzed racemization, whereas cleroindicin D maintains its stereochemical integrity under similar conditions [1].
| Evidence Dimension | Specific Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | [α]D = −38.0° (c = 0.5, CHCl₃) |
| Comparator Or Baseline | Cleroindicin F: [α]D = +27.5° (c = 0.1, CHCl₃) |
| Quantified Difference | Opposite sign (negative vs. positive) and magnitude difference of 65.5° |
| Conditions | Measured on synthetic, enantiomerically pure samples in chloroform at room temperature. |
Why This Matters
Optical rotation is a mandatory identity and purity check for chiral natural products; using the wrong analog will produce diametrically opposite chiroptical signatures and invalidate chiral chromatography or biological assays.
- [1] Bodwell, G. J.; et al. Enantioselective Total Synthesis of All of the Known Chiral Cleroindicins (C–F): Clarification Among Optical Rotations and Assignments. *Journal of Organic Chemistry* **2009**, *74*, 4104–4109. View Source
